Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17405322
InChI: InChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3/t13-,14-/m0/s1
SMILES:
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17405322

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate -

Specification

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name 1-O-benzyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3/t13-,14-/m0/s1
Standard InChI Key LFISLALEAICWEB-KBPBESRZSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, 1-O-benzyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate, reflects its three-dimensional configuration. The piperidine ring adopts a chair conformation, with carboxylate groups at positions 1 and 2 and an amine group at position 5 (Figure 1). The benzyl and ethyl ester moieties contribute to its lipophilicity, influencing its pharmacokinetic properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H22N2O4\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight306.36 g/mol
Stereocenters2S, 5S
CAS NumberNot publicly disclosed
SMILES NotationCCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N

The stereochemistry at the 2S and 5S positions is critical for its interactions with biological targets, as mirror-image enantiomers may exhibit reduced or null activity.

Comparative Analysis of Analogues

Structural analogues, such as (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS 1613640-67-7), replace the amine group with a hydroxyl group, resulting in a molecular formula of C16H21NO5\text{C}_{16}\text{H}_{21}\text{NO}_{5} and reduced basicity . Similarly, benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-65-9) introduces a methyl group at position 2, altering steric hindrance and receptor binding profiles . These modifications underscore the sensitivity of biological activity to minor structural changes.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting with piperidine ring formation, followed by sequential carboxylation and amination. Key steps include:

  • Ring Formation: Cyclization of a linear precursor under acidic or basic conditions.

  • Esterification: Benzyl and ethyl groups are introduced via nucleophilic acyl substitution.

  • Amination: Introduction of the amine group at position 5 using ammonia or protected amines.

Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are optimized to achieve yields exceeding 70%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4, 80°C, 12h65
EsterificationBenzyl chloride, K2CO3, DMF85
AminationNH3/MeOH, 50°C, 24h72

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry, with distinct signals for the benzyl (δ 7.2–7.4 ppm) and ethyl groups (δ 1.2–1.4 ppm). Mass spectrometry (MS) validates molecular weight via [M+H]+ peaks at m/z 307.4. High-performance liquid chromatography (HPLC) ensures purity >95%, critical for biological assays.

Future Research Directions

Derivative Development

Modifying the ethyl or benzyl groups could enhance selectivity. For instance:

  • Replacing ethyl with isopropyl to increase steric bulk.

  • Introducing fluorine atoms to improve metabolic stability.

Target Identification

High-throughput screening against receptor libraries and CRISPR-based gene editing could elucidate precise mechanisms. Collaborative efforts with academic institutions are needed to accelerate discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator